1-Methyl-4-(tributylstannyl)-1H-pyrazole
CAS No.: 179055-21-1
Cat. No.: VC21294468
Molecular Formula: C16H32N2Sn
Molecular Weight: 371.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179055-21-1 |
---|---|
Molecular Formula | C16H32N2Sn |
Molecular Weight | 371.1 g/mol |
IUPAC Name | tributyl-(1-methylpyrazol-4-yl)stannane |
Standard InChI | InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Standard InChI Key | LNECVNPGDBLIEM-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1)C |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1)C |
Introduction
Chemical Identity and Properties
1-Methyl-4-(tributylstannyl)-1H-pyrazole is an organotin compound that features a pyrazole heterocycle substituted with a methyl group at the nitrogen in position 1 and a tributylstannyl group at carbon position 4. This strategic functionalization creates a versatile synthetic building block with specific reactivity patterns.
Basic Information
The compound is characterized by the following key identifiers and properties:
Property | Value |
---|---|
CAS Number | 179055-21-1 |
Molecular Formula | C₁₆H₃₂N₂Sn |
Molecular Weight | 371.15 g/mol |
IUPAC Name | tributyl-(1-methylpyrazol-4-yl)stannane |
InChI Key | LNECVNPGDBLIEM-UHFFFAOYSA-N |
Canonical SMILES | CCCCSn(CCCC)C1=CN(N=C1)C |
DSSTOX Substance ID | DTXSID00441919 |
The compound's structure combines the electron-rich pyrazole ring system with the organotin moiety, creating distinctive chemical reactivity that is exploited in various synthetic applications .
Structural Features
The molecule exhibits several important structural features:
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The pyrazole core provides an aromatic heterocycle with specific electronic properties
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The tributylstannyl group at the 4-position serves as a leaving group in cross-coupling reactions
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The N-methyl substituent alters the electronic properties of the pyrazole ring and prevents unwanted side reactions at that position
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The three butyl chains attached to tin contribute to the compound's solubility in organic solvents
The tributylstannyl group is particularly important as it enables transmetalation processes that are fundamental to various cross-coupling reactions, especially the Stille coupling.
Synthesis Methods
The synthesis of 1-Methyl-4-(tributylstannyl)-1H-pyrazole typically involves organometallic chemistry techniques. Based on the available literature, there are established procedures for obtaining this compound with reasonable yields.
Lithiation-Stannylation Approach
The most common synthetic route involves a lithiation-stannylation sequence starting from 4-bromo-1-methylpyrazole:
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Lithiation of 4-bromo-1-methylpyrazole using n-butyllithium
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Subsequent quenching with tributyltin chloride
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Purification via column chromatography
A detailed procedure from the literature describes:
"n-BuLi (8.2 mL, 8.2 mmol) was added dropwise at -20/-10°C under N₂ atmosphere to a solution of compound A207-1 (4-bromo-1-methyl-1H-pyrazole) (1.2 g, 7.45 mmol) in THF (5 mL), and the resulting mixture was stirred at -10°C for 20 minutes before a solution of Bu₃SnCl (3.15 g, 9.69 mmol) in anhydrous THF was added. The resulting mixture was stirred at room temperature for 16 hours. The mixture was then diluted with EtOAc and washed with saturated aq. NH₄Cl solution and brine, dried over Na₂SO₄, filtered and concentrated under vacuum. The residue was purified by column chromatography on silica gel (eluted with Petroleum Ether:EtOAc=100:0 to 25:1) to give compound A207-2 (1.02 g, 36.87% yield) as a white solid. LC/MS (ESI) m/z: 373 (M+H)⁺."
Key Reaction Parameters
Several reaction parameters are critical for optimizing the synthesis:
Parameter | Optimal Conditions | Importance |
---|---|---|
Temperature for lithiation | -20°C to -10°C | Prevents side reactions and decomposition |
Atmosphere | Nitrogen or argon | Prevents oxidation of the lithiated intermediate |
Reaction time for lithiation | 20 minutes | Ensures complete lithiation while minimizing side reactions |
Reaction time for stannylation | 16 hours | Allows for complete conversion |
Purification method | Column chromatography | Separates the product from unreacted materials and side products |
Purification solvent system | Petroleum ether/ethyl acetate gradient | Provides optimal separation of components |
Applications in Organic Synthesis
1-Methyl-4-(tributylstannyl)-1H-pyrazole serves as a versatile building block in organic synthesis, with applications primarily centered around cross-coupling reactions.
Stille Coupling Reactions
The most significant application of this compound is in Stille coupling reactions, where the tributylstannyl group acts as a transferable group in palladium-catalyzed cross-coupling with various organic electrophiles.
The general reaction scheme for Stille coupling using this compound can be represented as:
1-Methyl-4-(tributylstannyl)-1H-pyrazole + R-X → 1-Methyl-4-R-1H-pyrazole + Bu₃SnX
Where R-X represents organic halides or pseudohalides such as:
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Aryl or vinyl iodides, bromides, or triflates
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Acid chlorides
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Allyl halides
The reaction typically requires:
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A palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
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An appropriate solvent system (THF, DMF, or dioxane)
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Sometimes additives to accelerate the reaction (LiCl, CuI)
Synthesis of Substituted Pyrazoles
This compound serves as an important intermediate in the synthesis of 4-substituted pyrazoles, which are common structural motifs in pharmaceutically active compounds. The ability to introduce various substituents at the 4-position of the pyrazole ring through cross-coupling reactions makes this compound particularly valuable in medicinal chemistry.
Advantages Over Alternative Reagents
The tributylstannyl group offers several advantages over other organometallic groups:
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Enhanced stability compared to lithiated intermediates
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Better functional group tolerance than Grignard reagents
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Higher reactivity in cross-coupling reactions compared to some boron derivatives
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Ability to transfer the pyrazole moiety under milder conditions than many other methods
Biological and Pharmacological Relevance
While 1-Methyl-4-(tributylstannyl)-1H-pyrazole itself is primarily a synthetic intermediate rather than a bioactive compound, its utility in synthesizing biologically active molecules makes it indirectly important in pharmaceutical research.
Medicinal Chemistry Applications
The compound enables the synthesis of various pyrazole derivatives with potential therapeutic applications:
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Kinase inhibitors for cancer treatment
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Anti-inflammatory agents
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Antimicrobial compounds
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CNS-active molecules
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Agricultural chemicals
Many of these applications stem from the ability to introduce various functional groups at the 4-position of the pyrazole ring, which can then be further modified to optimize biological activity.
Structure-Activity Relationship Studies
In structure-activity relationship (SAR) studies, the ability to systematically modify the substitution pattern of lead compounds is crucial. This stannylated pyrazole allows medicinal chemists to explore the effect of different substituents at the 4-position of the pyrazole ring, facilitating the optimization of drug candidates.
Analytical Characterization
The complete characterization of 1-Methyl-4-(tributylstannyl)-1H-pyrazole requires multiple complementary analytical techniques to confirm its structure and purity.
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides detailed structural information:
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¹H NMR: Shows characteristic signals for the pyrazole ring protons, N-methyl group, and butyl chains
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¹³C NMR: Confirms the carbon framework of the molecule
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¹¹⁹Sn NMR: Provides specific information about the tin environment
A distinctive feature in the NMR spectra is the presence of satellite peaks due to tin-carbon coupling (²J Sn-C), which can serve as a confirmatory marker for the presence of the tributylstannyl group.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns characteristic of organotin compounds. The reported LC/MS data shows an (M+H)⁺ peak at m/z 373, which is consistent with the expected molecular weight of 371.15 plus a proton .
Infrared Spectroscopy
IR spectroscopy can identify functional groups present in the molecule, including the C=N and C=C stretching modes of the pyrazole ring.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the compound. These techniques are particularly important for reaction monitoring during synthesis and purification.
Storage Parameter | Recommendation |
---|---|
Temperature | Cool conditions, preferably at -20°C |
Container | Tightly sealed container |
Atmosphere | Under inert gas (nitrogen or argon) |
Light exposure | Protected from light (amber container) |
Humidity | Kept dry to prevent hydrolysis |
Waste Disposal
Due to the tin content, waste containing this compound should be handled as hazardous waste and disposed of according to local regulations for heavy metal-containing materials.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of 1-Methyl-4-(tributylstannyl)-1H-pyrazole, it is valuable to compare it with structurally related compounds and alternative reagents used for similar purposes.
Comparison with Other Stannylated Heterocycles
Compound | Structure | Key Differences | Relative Reactivity |
---|---|---|---|
1-Methyl-4-(tributylstannyl)-1H-pyrazole | Pyrazole with 4-SnBu₃ | Reference compound | Standard |
2-(Tributylstannyl)pyridine | Pyridine with 2-SnBu₃ | Different heteroaromatic system | More reactive in Stille coupling |
3-(Tributylstannyl)furan | Furan with 3-SnBu₃ | Oxygen-containing heterocycle | More sensitive to acidic conditions |
5-(Tributylstannyl)-2-methylthiophene | Thiophene with 5-SnBu₃ | Sulfur-containing heterocycle | Similar reactivity in Stille coupling |
Alternative Synthetic Equivalents
Other organometallic reagents can sometimes be used as alternatives to 1-Methyl-4-(tributylstannyl)-1H-pyrazole:
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1-Methyl-4-(boronic acid)-1H-pyrazole: Used in Suzuki coupling, less toxic but sometimes less reactive
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1-Methyl-4-(zinc chloride)-1H-pyrazole: Used in Negishi coupling, more reactive but less stable
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1-Methyl-4-(trimethylsilyl)-1H-pyrazole: Different reactivity profile, used more for directed metalation
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1-Methyl-4-iodo-1H-pyrazole: Serves as the electrophile rather than the nucleophile in cross-coupling
Each alternative offers distinct advantages and disadvantages in terms of stability, reactivity, toxicity, and functional group tolerance.
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